3-Methylphenyl cyclohexanecarboxylate
Description
3-Methylphenyl cyclohexanecarboxylate is an ester derivative of cyclohexanecarboxylic acid, where the hydroxyl group of the acid is replaced by a 3-methylphenoxy group. Cyclohexanecarboxylate esters are widely studied for their roles in pharmaceutical synthesis, metabolic pathways, and industrial applications. For example, cyclohexanecarboxylate derivatives are intermediates in sterol synthesis inhibitors (e.g., 3β,26-bis(cyclohexanecarboxylate) in ) and are used in the preparation of bioactive molecules like pyrrolotriazolopyrazine derivatives . The 3-methylphenyl substituent likely enhances lipophilicity compared to alkyl esters, influencing solubility, bioavailability, and metabolic stability.
Properties
CAS No. |
18731-59-4 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(3-methylphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C14H18O2/c1-11-6-5-9-13(10-11)16-14(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 |
InChI Key |
WSOGYYKXYMIDJU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2CCCCC2 |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2CCCCC2 |
Other CAS No. |
18731-59-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 3-methylphenyl cyclohexanecarboxylate with structurally related esters, highlighting key differences in molecular weight, boiling points, and substituent effects:
*Note: Predicted values are based on analog data from .
- Trifluoromethyl and ketone groups (e.g., in ) introduce electronegative moieties, altering reactivity and metabolic stability.
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